Methyl 2-methyl-2-(tributylstannyl)propanoate
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Overview
Description
Methyl 2-methyl-2-(tributylstannyl)propanoate is an organotin compound that belongs to the class of esters It is characterized by the presence of a tin atom bonded to three butyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(tributylstannyl)propanoate can be synthesized through a Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction scheme is as follows:
[ \text{R-SnBu}_3 + \text{R’-X} \rightarrow \text{R-R’} + \text{Bu}_3\text{SnX} ]
In this case, the organotin compound is this compound, and the organic halide can be a variety of halogenated compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(tributylstannyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Alcohols and tin hydrides.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(tributylstannyl)propanoate involves the formation of a palladium complex during the Stille coupling reaction. The palladium catalyst facilitates the transfer of the organic group from the tin atom to the organic halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process include the coordination of the palladium catalyst with the reactants and the subsequent oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
Methyl 2-methyl-2-(tributylstannyl)propanoate can be compared with other organotin compounds such as:
Methyl 2-methyl-2-(trimethylstannyl)propanoate: Similar structure but with trimethyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triphenylstannyl)propanoate: Contains triphenyl groups instead of tributyl groups.
Methyl 2-methyl-2-(triethylstannyl)propanoate: Contains triethyl groups instead of tributyl groups.
The uniqueness of this compound lies in its specific reactivity and the stability of the tributyl groups, which make it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
CAS No. |
85267-27-2 |
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Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
methyl 2-methyl-2-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h1-3H3;3*1,3-4H2,2H3; |
InChI Key |
YHIKYRJCDFDFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)(C)C(=O)OC |
Origin of Product |
United States |
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